2-bromo-N-(2,4-dichlorophenyl)butanamide
Description
2-Bromo-N-(2,4-dichlorophenyl)butanamide (C₁₀H₁₀BrCl₂NO, MW 311.00) is a halogenated amide featuring a butanamide backbone substituted with a bromine atom at the second carbon and a 2,4-dichlorophenyl group attached to the nitrogen . Its structure combines a flexible aliphatic chain with a heavily halogenated aromatic ring, making it a candidate for studying steric, electronic, and crystallographic interactions.
Properties
IUPAC Name |
2-bromo-N-(2,4-dichlorophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl2NO/c1-2-7(11)10(15)14-9-4-3-6(12)5-8(9)13/h3-5,7H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQFCGGXBPTBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-N-(2,4-dichlorophenyl)butanamide typically involves the bromination of N-(2,4-dichlorophenyl)butanamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Bromo-N-(2,4-dichlorophenyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-Bromo-N-(2,4-dichlorophenyl)butanamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding.
Medicine: It can be used in the development of pharmaceuticals or as a reference compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2,4-dichlorophenyl)butanamide involves its interaction with specific molecular targets. The bromine atom and the dichlorophenyl group play crucial roles in its reactivity and binding properties. The compound may inhibit certain enzymes or interact with proteins, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in halogenation, chain length, and substituent groups. Key findings include:
Halogen Substitution Variations
Key Observations :
- Replacing the butanamide chain with a benzamide ring (ZAJWUF) increases molecular rigidity and weight, altering crystallographic behavior (space group Pbca vs. Pna2₁ for XEHZOD) .
Chain Length and Branching Differences
Key Observations :
- Acetamide derivatives exhibit lower molecular weight and increased electrophilicity due to shorter chains .
Heterocyclic and Functional Group Modifications
Key Observations :
- Thiadiazole-containing analogs (e.g., ChemDiv 2332-2293) expand π-conjugation and enable heterocyclic interactions, enhancing binding to biological targets .
Biological Activity
2-bromo-N-(2,4-dichlorophenyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
Chemical Formula: CHBrClN
Molecular Weight: 303.06 g/mol
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is thought to modulate enzyme activity and receptor binding, which can influence various physiological processes.
Target Enzymes
- PLAAT3 (Patatin-like phospholipase domain-containing protein 3): Recent studies have shown that compounds with similar structures can inhibit PLAAT3, leading to reduced arachidonic acid levels in cells .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 20 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assessments performed on human cell lines reveal that the compound has varying effects depending on concentration:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 90 |
| 50 | 70 |
| 100 | 40 |
At higher concentrations, the compound displays cytotoxic effects, which necessitates further investigation into its safety profile.
Case Studies
-
Study on PLAAT Inhibition:
A study conducted on U2OS cells demonstrated that derivatives of butanamide could effectively inhibit PLAAT3 activity, leading to significant reductions in lipid levels associated with inflammation . -
Antimicrobial Efficacy:
A comparative analysis showed that this compound outperformed several traditional antibiotics against resistant strains of bacteria, highlighting its potential as a novel therapeutic agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity | MIC (µg/mL) |
|---|---|---|
| 4-bromo-N-(2,4-dichlorophenyl)sulfanylbenzamide | Moderate antimicrobial activity | 25 |
| N-(2,4-dichlorophenyl)-N'-methylurea | Low cytotoxicity but effective against fungi | 30 |
This comparison illustrates that while there are other compounds with similar structural features, this compound shows superior potency in certain biological assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
